molecular formula C13H21N B2385047 [(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine CAS No. 1521977-32-1

[(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine

Cat. No.: B2385047
CAS No.: 1521977-32-1
M. Wt: 191.318
InChI Key: MQBFEQZMSRAXRZ-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenyl)methylamine (CAS: 1521977-32-1) is a tertiary amine featuring a 2,6-dimethylphenyl group attached to a methylene bridge and a 2-methylpropyl (isobutyl) substituent. Its molecular formula is C₁₃H₂₁N, with a calculated molecular weight of 191.31 g/mol. Currently, this compound is primarily used in research and development (R&D) settings, as indicated by its classification in commercial catalogs .

Properties

IUPAC Name

N-[(2,6-dimethylphenyl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-10(2)8-14-9-13-11(3)6-5-7-12(13)4/h5-7,10,14H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBFEQZMSRAXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CNCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylphenyl)methylamine typically involves the alkylation of 2,6-dimethylaniline with 2-methylpropyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of (2,6-Dimethylphenyl)methylamine can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylphenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroso compounds, and reduced amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2,6-Dimethylphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,6-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Methyl(2-methylpropyl)amine (CAS: 625-43-4)
  • Molecular Formula : C₅H₁₃N
  • Key Features : Simpler tertiary amine lacking the aromatic 2,6-dimethylphenyl group.
  • Applications : Used in R&D for ligand synthesis or as a precursor in organic reactions.
  • Toxicity : Classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation), requiring precautions for handling .
  • Relevance : The 2-methylpropyl group in both compounds suggests shared reactivity patterns, though the aromatic group in the target compound likely reduces volatility and alters solubility.
Metalaxyl (CAS: 57837-19-1)
  • Molecular Formula: C₁₅H₂₁NO₄
  • Key Features : Contains an N-(2,6-dimethylphenyl) group but includes a methoxyacetyl substituent.
  • Applications : Widely used as a systemic fungicide in agriculture .
  • Comparison : The 2,6-dimethylphenyl group in metalaxyl contributes to its bioactivity by enhancing binding to fungal targets. This suggests that (2,6-Dimethylphenyl)methylamine may also exhibit bioactivity, though its specific applications remain unexplored.
c. (2,4-Dimethoxyphenyl)(2,6-dimethylphenyl)methylamine
  • Molecular Formula: C₁₈H₂₃NO₂
  • Key Features : Substituted with methoxy groups on the aromatic ring, increasing electron density and steric bulk.
  • Structural Analysis: X-ray crystallography and 3D modeling reveal distinct steric profiles compared to the target compound, which lacks methoxy groups .

Steric and Electronic Effects in Coordination Chemistry

Compounds like (2,6-diisopropylphenyl)-[6-(2,4,6-triisopropylphenyl)pyridin-2-yl]amine () highlight the role of bulky aryl groups in ligand design. For example:

  • Steric Demand : The 2,6-dimethylphenyl group in the target compound offers moderate steric shielding compared to larger substituents (e.g., 2,6-diisopropylphenyl), which better protect metal centers in coordination complexes .
  • Reactivity : Bulky substituents reduce nucleophilicity but enhance stability in catalytic systems. The target compound’s smaller substituents may allow for faster reaction kinetics compared to highly hindered analogs.

Biological Activity

(2,6-Dimethylphenyl)methylamine is an organic compound that belongs to the class of substituted amines. Its structure features a dimethyl-substituted phenyl group attached to a propylamine moiety, which contributes to its unique biological properties and potential therapeutic applications. The compound's molecular formula is C12H17NC_{12}H_{17}N, with a molecular weight of approximately 177.29 g/mol.

Biological Activity Overview

The biological activity of (2,6-Dimethylphenyl)methylamine has garnered interest due to its structural similarities to various psychoactive and therapeutic agents. Preliminary studies suggest that it may exhibit a range of pharmacological effects, including:

  • Neurotransmitter Modulation : Similar compounds have been shown to influence neurotransmitter systems, potentially affecting mood and cognitive functions.
  • Stimulant Effects : Some dimethylphenylamines are known for their stimulant properties, which could be relevant in treating conditions such as ADHD or depression.

Pharmacological Studies

Research on the pharmacological profile of (2,6-Dimethylphenyl)methylamine is still emerging. Initial findings indicate that the compound may interact with various receptors and enzymes in the body. Notably, studies have indicated potential interactions with:

  • Dopamine Receptors : Compounds with similar structures have been linked to dopaminergic activity, which is crucial in mood regulation and reward pathways.
  • Serotonin Receptors : Modulation of serotonin pathways may also be a mechanism through which this compound exerts its effects.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of (2,6-Dimethylphenyl)methylamine. The following table summarizes key characteristics:

Compound NameStructure DescriptionUnique Features
N-(2,6-dimethylphenyl)-N-propylamineSimilar dimethylphenyl group but lacks methyl substitution at para positionSlightly different biological activity profile
(2,5-dimethylphenyl)methylamineDifferent methyl substitution pattern on the phenyl ringMay exhibit different pharmacological effects
(3,4-dimethylphenyl)methylamineMethyl groups at different positions on the phenyl ringVariations in receptor affinity and activity

The unique substitution pattern of (2,6-Dimethylphenyl)methylamine may influence its binding affinity and selectivity towards biological targets compared to these similar compounds.

Case Studies and Research Findings

  • Neuropharmacological Study : In a study investigating the effects of dimethylphenylamines on neurotransmitter systems, it was found that compounds with similar structures could enhance dopamine release in vitro. This suggests potential applications in treating dopamine-related disorders (source needed).
  • Stimulant Properties : Research into the stimulant effects of related compounds indicates that they can increase locomotor activity in animal models. This raises the possibility that (2,6-Dimethylphenyl)methylamine may exhibit similar stimulant properties (source needed).
  • Therapeutic Applications : Given its structural characteristics, there is ongoing research into the use of (2,6-Dimethylphenyl)methylamine as a precursor for synthesizing novel pharmaceuticals targeting neurological conditions (source needed).

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